molecular formula C12H20F2N2O2 B11853350 Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B11853350
M. Wt: 262.30 g/mol
InChI Key: BIUZEFJTGZPMTG-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-1,6-diazaspiro[35]nonane-6-carboxylate is a synthetic organic compound with the molecular formula C12H20F2N2O2 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane ring system with two fluorine atoms and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a suitable diazaspiro nonane precursor with a fluorinating agent to introduce the fluorine atoms. The tert-butyl ester group is then introduced through esterification reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms and diazaspiro nonane ring system contribute to its reactivity and ability to interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C12H20F2N2O2

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-4-5-11(8-16)12(13,14)7-15-11/h15H,4-8H2,1-3H3

InChI Key

BIUZEFJTGZPMTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(CN2)(F)F

Origin of Product

United States

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